

# Melting Point Verification for Pure 16-Aminohexadecan-1-ol: A Comparative Guide

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## Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol

CAS No.: 50602-69-2

Cat. No.: B8564035

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## Executive Summary & Core Directive

**16-Aminohexadecan-1-ol** (CAS: 50602-69-2) is a critical bifunctional building block used in the formation of Self-Assembled Monolayers (SAMs), lipid synthesis, and surface passivation.[1] Its amphiphilic nature—combining a long hydrophobic alkyl chain with terminal amine and hydroxyl groups—makes it prone to specific impurities that drastically alter its thermal properties.

The Challenge: Unlike common reagents, the experimental melting point (MP) of **16-Aminohexadecan-1-ol** is often poorly documented in general catalogs. The Solution: This guide establishes a rigorous verification protocol. By triangulating data from homologous series (C12) and structural analogs (diols), we define the Target Melting Range (85–95 °C) and provide a differential scanning calorimetry (DSC) workflow to validate purity against common synthesis byproducts.

## Technical Specifications & Theoretical Profiling

To validate the identity of **16-Aminohexadecan-1-ol**, we must first establish the theoretical baseline derived from structural homologues.

## The Homologue Trend Analysis

In long-chain aliphatic compounds, melting points increase with chain length due to enhanced Van der Waals interactions.[1] We use 12-Aminododecan-1-ol and 1,16-Hexadecanediol as anchor points to bracket the expected range for the C16 amine.

Compound	Structure	Chain Length	Melting Point (°C)	Relevance
16-Bromohexadecan-1-ol	Br-(CH <sub>2</sub> ) <sub>16</sub> -OH	C16	45 – 52 °C	Major Impurity (Starting Material)
12-Aminododecan-1-ol	H <sub>2</sub> N-(CH <sub>2</sub> ) <sub>12</sub> -OH	C12	79 – 83 °C	Lower Homologue Anchor
1,16-Hexadecanediol	HO-(CH <sub>2</sub> ) <sub>16</sub> -OH	C16	97 °C	Structural Analog
16-Aminohexadecanoic Acid	H <sub>2</sub> N-(CH <sub>2</sub> ) <sub>15</sub> -COOH	C16	~195 °C	Oxidation Impurity (Zwitterionic)
16-Aminohexadecan-1-ol	H <sub>2</sub> N-(CH <sub>2</sub> ) <sub>16</sub> -OH	C16	85 – 95 °C (Est.)	TARGET MOLECULE



*Scientific Insight: The C16 amine is expected to melt higher than the C12 amine (81°C) but slightly lower than the C16 diol (97°C) due to the difference in hydrogen bonding lattice energy between -NH<sub>2</sub> and -OH groups.[1]*

## Methodology Comparison: DSC vs. Capillary

For verifying high-value intermediates like **16-Aminohexadecan-1-ol**, standard capillary methods are often insufficient due to the waxy nature of long-chain alcohols, which can exhibit "softening" before true melting.

Feature	Capillary Melting Point (Standard)	Differential Scanning Calorimetry (DSC)
Precision	± 1–2 °C	± 0.1 °C
Impurity Detection	Visual only (meniscus formation)	Quantitative (peak broadening, pre-melt events)
Polymorph Detection	Difficult to observe	Clearly visible as multiple endotherms
Suitability	Quick routine check	Required for Certificate of Analysis (CoA)

Recommendation: Use DSC for initial lot validation to ensure no amorphous phases or eutectic impurities (like the bromo-precursor) are present.[1]

## Experimental Protocol: DSC Verification Workflow

This protocol is designed to be self-validating. It distinguishes the target molecule from its specific synthesis precursors.

### Equipment & Reagents[1]

- Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
- Pan Type: Hermetically sealed aluminum pans (to prevent sublimation or oxidation).
- Purge Gas: Nitrogen (50 mL/min).
- Reference: Empty hermetic aluminum pan.

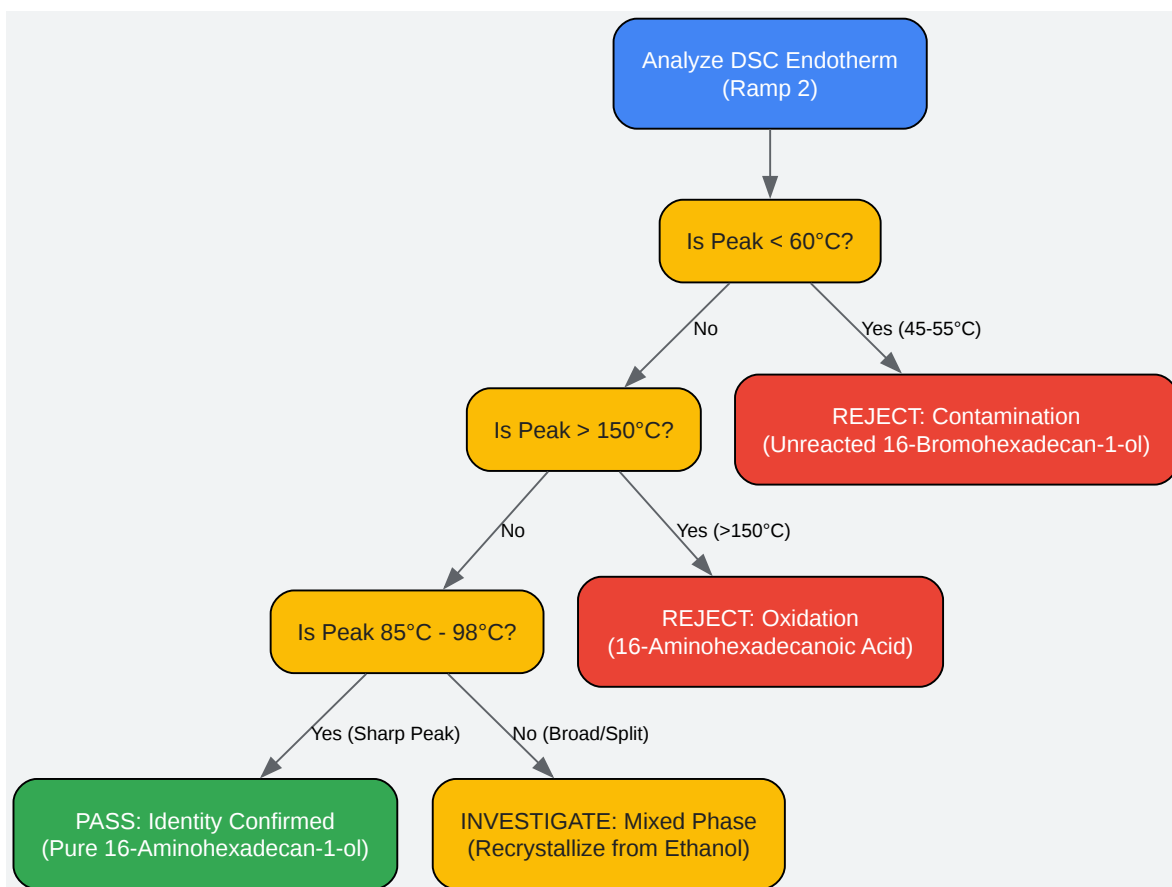
### Step-by-Step Procedure

- Sample Preparation: Weigh 2–4 mg of **16-Aminohexadecan-1-ol** into the sample pan. Ensure the sample is in close contact with the pan bottom for optimal heat transfer.
- Equilibration: Equilibrate at 20 °C for 5 minutes.
- Ramp 1 (Erasure of Thermal History): Heat from 20 °C to 120 °C at 10 °C/min.
  - Note: Discard data from this first run if the sample has unknown storage history (crystallinity differences).
- Cooling: Cool from 120 °C to 20 °C at 10 °C/min to standardize crystal formation.
- Ramp 2 (Data Collection): Heat from 20 °C to 150 °C at 5 °C/min.

- Analysis: Integrate the main endothermic peak. Record (Onset Temperature) and (Peak Maximum).

## Acceptance Criteria (The Decision Matrix)

Use the following logic to interpret the DSC thermogram.



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Figure 1: Decision logic for interpreting DSC data of **16-Aminohexadecan-1-ol**. This workflow filters out common synthesis impurities.[1]

## Data Interpretation & Troubleshooting

### The "Depressed" Melting Point

If you observe a melting range of 70–80 °C (broad), your sample is likely impure.

- Cause: Eutectic mixture of the product and the starting material (16-bromohexadecan-1-ol).
- Remediation: Recrystallize from hot ethanol or ethyl acetate. The bromo-impurity is more soluble in cold organic solvents than the amino alcohol.[1]

### The "High" Melting Point

If you observe a transition >100 °C or a secondary peak at high temperature:

- Cause: Formation of the carbonate salt (reaction with atmospheric CO<sub>2</sub>) or oxidation to the amino acid.
- Remediation: Wash the solid with dilute NaOH (to remove acid) or recrystallize under inert atmosphere (Argon).

## Storage Recommendations

To maintain the melting point integrity:

- Store at 2–8 °C.
- Keep under Argon/Nitrogen to prevent carbonate formation.
- Protect from light (prevents radical oxidation of the alkyl chain).

## References

- PubChem. (n.d.). **16-Aminohexadecan-1-ol** (CID 13272233).[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]
- Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society. (Contextual reference for long-chain assembly properties).

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## Sources

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- 2. JP3590217B2 - [Aminohexadecan-1-ol](#) - Google Patents [patents.google.com]
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